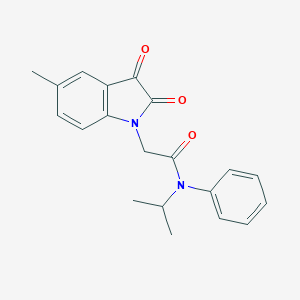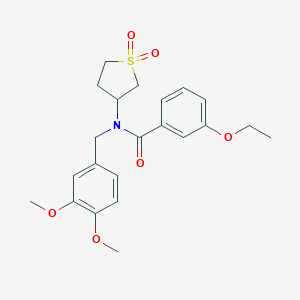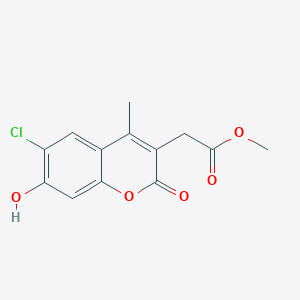
2-(5-methyl-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenyl-N-(propan-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Biological Effects of Acetamide Derivatives
Acetamide and its derivatives have commercial importance due to their biological consequences upon exposure. These consequences vary both qualitatively and quantitatively among different acetamide chemicals. The biological responses to these chemicals reflect their material's biology and usage or proposed usage. For instance, Kennedy (2001) reviewed the toxicology of acetamide, N,N-dimethylacetamide (DMAC), N-methylacetamide (MMAC), and formamide, noting significant contributions to our knowledge around the biological effects of exposure to these compounds over the years (Kennedy, 2001).
Pharmacological Activities of Phenoxy Acetamide Derivatives
Phenoxy acetamide and its derivatives, including chalcone, indole, and quinoline, are under investigation for their pharmacologically interesting compounds. These compounds' chemical diversity and pharmacological activities are being explored for potential therapeutic applications, emphasizing the importance of designing new derivatives for safety and efficacy in enhancing life quality. This exploration suggests a continuous interest in derivatives of acetamide for their potential therapeutic benefits (Al-Ostoot et al., 2021).
Metabolism of Aspartyl Moiety of Aspartame
The metabolism of aspartyl moieties, as seen in compounds like aspartame, could provide insights into how similar structures might be metabolized. Aspartame, for example, is hydrolyzed in the gut to yield aspartic acid, phenylalanine, and methanol, with about 70% of aspartic acid derived from aspartame converted to CO2. This metabolic pathway suggests that derivatives of acetamide with similar structures might undergo comparable metabolic processes, contributing to their biological effects (Ranney & Oppermann, 1979).
Eigenschaften
IUPAC Name |
2-(5-methyl-2,3-dioxoindol-1-yl)-N-phenyl-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-13(2)22(15-7-5-4-6-8-15)18(23)12-21-17-10-9-14(3)11-16(17)19(24)20(21)25/h4-11,13H,12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWQVTGKEOVKODL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C2=O)CC(=O)N(C3=CC=CC=C3)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-methyl-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenyl-N-(propan-2-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-[[2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B363260.png)
![4-[(4-Methyl-thiazol-2-ylhydrazono)-methyl]-benzoic acid](/img/structure/B363263.png)

![2-(2-chlorophenoxy)-N-[(3-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)acetamide](/img/structure/B363271.png)
![2,3,5,6-tetramethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B363272.png)
![N-(4-chlorophenyl)-7-(4-ethylphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B363276.png)

![4-[(4-Methoxy-3-nitrobenzene)sulfonyl]morpholine](/img/structure/B363281.png)
![Ethyl 4,5-dimethyl-2-({[1-(2-thienylsulfonyl)-4-piperidinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B363286.png)
![1-[3-(Allyloxy)phenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B363288.png)
![2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B363289.png)
![N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B363294.png)
![2-[(1-phenyl-1H-tetrazol-5-yl)thio]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B363298.png)
![Morpholine, 4-[(4-bromo-3-methoxyphenyl)sulfonyl]-](/img/structure/B363307.png)